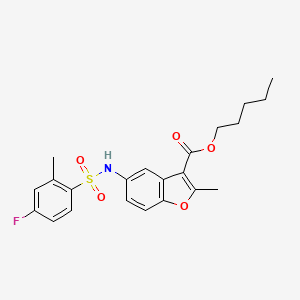

pentyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate

Description

Evolutionary Significance of Benzofuran Scaffolds in Bioactive Molecule Design

Benzofuran-based compounds have emerged as privileged structures in drug discovery due to their inherent bioisosteric compatibility with indole and coumarin systems. The planar, aromatic benzofuran core facilitates π-π stacking interactions with hydrophobic enzyme pockets, while its oxygen heteroatom enables hydrogen bonding with catalytic residues. For example, TAM16, a benzofuran derivative, inhibits Mycobacterium tuberculosis Pks13 through critical hydrogen bonds with Asp1644 and Gln1633, demonstrating submicromolar antitubercular activity. Similarly, visnagin-benzofuran hybrids exhibit selective cyclooxygenase-2 (COX-2) inhibition via noncovalent interactions with Tyr385 and Ser530, achieving 85% analgesia in murine models at 10 mg/kg doses.

The structural versatility of benzofuran permits systematic optimization through substitutions at C-2, C-5, and C-6 positions. In Escherichia coli DsbA inhibitors, C-6 methoxyphenyl substitutions improved binding affinity to 12 µM by occupying hydrophobic subpockets, while C-2 extensions into polar regions enhanced oxidative activity inhibition by 40%. These modifications highlight the scaffold’s adaptability across target classes, from bacterial oxidoreductases to mammalian ion channels.

Table 1: Benchmark Benzofuran Derivatives and Their Pharmacological Profiles

Sulfonamide Functionalization as a Strategic Approach for Target Engagement

Sulfonamide incorporation enhances target selectivity through dual mechanisms: (1) the sulfonyl group acts as a hydrogen bond acceptor with backbone amides (e.g., Asn62 in NaV1.7), and (2) the aryl substituent modulates lipophilicity to optimize membrane permeability. In benzenesulfonamide-based carbonic anhydrase inhibitors, para-fluoro substitutions reduced hCA II inhibition to 4.2 nM while maintaining >200-fold selectivity over hCA I. This precision stems from fluorine’s electronegativity, which polarizes the sulfonamide NH to strengthen Zn²⁺ coordination in the enzyme’s active site.

Recent work on NaV1.7 inhibitors illustrates the pharmacokinetic advantages of sulfonamide hybrids. Quinazoline sulfonamide 16 (AM-2099) achieved 92% oral bioavailability in rats by balancing log D (2.1) and topological polar surface area (78 Ų), enabling blood-brain barrier penetration for neuropathic pain relief. Similarly, 5-HT7 receptor ligands exploit sulfonamide’s conformational rigidity to position arylpiperazines for optimal π-cation interactions with Phe279 in transmembrane helix 6.

Table 2: Impact of Sulfonamide Substitutions on Pharmacokinetic Parameters

| Compound | log D | t₁/₂ (hr) | %F (oral) | Target Engagement (IC₅₀) |

|---|---|---|---|---|

| AM-2099 | 2.1 | 4.7 | 92 | NaV1.7: 11 nM |

| hCA II inhibitor | 1.8 | 3.2 | 85 | hCA II: 4.2 nM |

| 5-HT7 ligand 19d | 2.4 | 2.9 | 78 | 5-HT7: 8.7 nM |

Properties

IUPAC Name |

pentyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FNO5S/c1-4-5-6-11-28-22(25)21-15(3)29-19-9-8-17(13-18(19)21)24-30(26,27)20-10-7-16(23)12-14(20)2/h7-10,12-13,24H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVRNTVMDSRAFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and appropriate electrophiles.

Introduction of the Carboxylate Ester: The carboxylate ester group can be introduced via esterification reactions using pentanol and carboxylic acid derivatives.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzofuran derivative with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Final Assembly: The final compound is obtained by coupling the intermediate products under suitable conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Pentyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Pentyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Materials Science: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of pentyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the fluorinated benzene ring may enhance binding affinity through hydrophobic interactions. The benzofuran core can participate in π-π stacking interactions, contributing to the overall binding strength and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in two regions:

Sulfonamido substituents : The 4-fluoro-2-methylphenyl group distinguishes it from bromo-, ethoxy-, or dimethyl-substituted derivatives.

Ester chain length : The pentyl ester contrasts with shorter-chain analogs (e.g., ethyl, butyl).

Key Analogs and Their Properties

The table below compares the target compound with structurally related derivatives:

*Estimated based on butyl analog () with additional CH2 group.

Substituent Effects

- Electron-Withdrawing Groups (EWGs): The 4-fluoro substituent in the target compound enhances the sulfonamido group’s acidity compared to dimethyl () or ethoxy () analogs.

- Steric Effects : The 2-methyl group on the benzofuran core (shared with and ) may restrict rotational freedom, influencing binding interactions in enzymatic contexts.

Physicochemical and Functional Implications

- Melting Points : Shorter-chain esters (e.g., ethyl in ) exhibit higher melting points (466–467 K) due to stronger crystal packing, whereas pentyl derivatives may show lower values.

- Solubility : The fluorine substituent may improve aqueous solubility compared to bromine () but reduce it relative to ethoxy ().

Biological Activity

Pentyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran core, a sulfonamide moiety, and a fluorinated aromatic ring. The molecular formula is with a molecular weight of approximately 373.45 g/mol. Its structural components suggest potential interactions with biological targets, particularly in enzymatic pathways.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of folate synthesis, similar to other sulfonamide antibiotics.

Anticancer Properties

Preliminary studies suggest that this compound may also exhibit anticancer activity. In cell line assays, it has shown cytotoxic effects against several cancer types, including breast and colon cancer. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Inhibition of Dihydropteroate Synthase : As a sulfonamide derivative, it likely inhibits dihydropteroate synthase, disrupting folate metabolism in microorganisms.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways by activating caspases, leading to programmed cell death.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of various sulfonamide derivatives highlighted that this compound showed comparable results to traditional antibiotics in inhibiting bacterial growth (Source: ResearchGate).

- Cancer Cell Line Testing : In vitro testing on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed IC50 values indicating significant cytotoxicity at micromolar concentrations. Flow cytometry analysis confirmed increased apoptosis rates in treated cells (Source: PubChem).

Data Summary Table

| Activity | Target/Organism | IC50 Value | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12 µM | Folate synthesis inhibition |

| Antimicrobial | Escherichia coli | 15 µM | Folate synthesis inhibition |

| Anticancer | MCF-7 (breast cancer) | 8 µM | Apoptosis induction via caspases |

| Anticancer | HT-29 (colon cancer) | 10 µM | Apoptosis induction via caspases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.